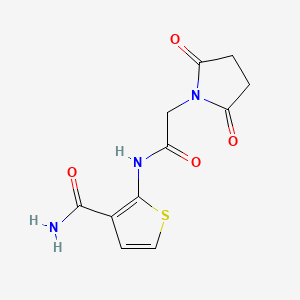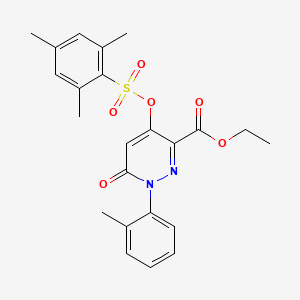
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide, also known as NPB, is a chemical compound that has been widely studied for its potential use in scientific research. NPB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of novel benzamides and their metal complexes have been a significant area of research. Studies have shown the synthesis of new benzamides derived by the condensation of benzamide, piperidine, and substituted benzaldehydes. These compounds were characterized through various spectroscopic and analytical techniques, including IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis data. The synthesized compounds have shown diverse structural features and geometries in their metal complexes, indicating the versatility of such compounds in chemical synthesis (Khatiwora et al., 2013).
Molecular Interactions and Structural Analysis
- The study of hydrogen bonding and molecular interactions in proton-transfer compounds is another area where 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide analogs have been applied. Research on compounds like isonipecotamide with nitro-substituted benzoic acids has contributed to understanding the structural basis of hydrogen bonding and molecular assembly, providing insights into the design of novel molecular structures (Smith & Wermuth, 2010).
Bioactivity and Pharmacological Potential
- The exploration of bioactivity and pharmacological potential is a critical application of this compound derivatives. Studies have evaluated these compounds for various biological activities, including antibacterial, anti-acetylcholinesterase, and antiprotozoal activities. Such research not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the biological mechanisms of action of these compounds. For instance, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, revealing significant potential in the development of antidementia agents (Sugimoto et al., 1990).
Material Science and Sensing Applications
- In material science, this compound derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) for sensing applications. A recent study reported the development of a zinc-based MOF that serves as an efficient fluorescence sensing material for the rapid detection of biomarkers like 3-nitrotyrosine, showcasing the compound's utility in developing novel sensing materials (Geng et al., 2022).
Eigenschaften
IUPAC Name |
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUSURRSNCNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2733104.png)


![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)
![N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2733114.png)
![N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2733115.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733117.png)
